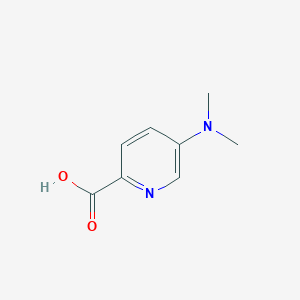

5-(Dimethylamino)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Dimethylamino)picolinic acid is a derivative of picolinic acid . Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .

Molecular Structure Analysis

The molecular formula of 5-(Dimethylamino)picolinic acid is C8H10N2O2 . The molecular weight is 166.18 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

5-(Dimethylamino)picolinic acid and its derivatives are used in various chemical synthesis processes. For example, the reaction of 4-(dimethylamino)pyridine, picolinic acid, and stannic chloride forms a salt with SnIV atom N,O-chelated by the picolinate ion in a cis-SnNOCl4 octahedral geometry (Najafi, Amini, & Ng, 2012). Similarly, decarboxylative cross-coupling of picolinic acids with aryl halides in the presence of catalytic Cu2O and Pd(1,5-cyclooctadiene)Cl2 forms 2-(hetero)arylpyridines, a substance class significant in drug discovery (Hackenberger, Weber, Blakemore, & Goossen, 2017).

Analytical Chemistry and Detection

Derivatives of 5-(Dimethylamino)picolinic acid find applications in analytical chemistry. For instance, picolinic acid esters enhance the mass spectrometric ionization efficiency and sensitivity in drug detection, particularly in challenging specimens like hair and oral fluid (Thieme, Sachs, Sachs, & Moore, 2015).

Synthesis of Novel Compounds

The chemical plays a role in synthesizing various novel compounds with potential biological activities. For example, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives demonstrate moderate to good antituberculosis activity (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).

Material Science and Catalysis

In material science, 5-(Dimethylamino)picolinic acid derivatives are used in the synthesis of ionic liquid matrices for bacterial analysis in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), enhancing protein signals and reducing spot-to-spot variation (Abdelhamid, Gopal, & Wu, 2013).

Biochemical Research

In biochemical research, the compound is involved in studies related to gene expression regulation. For instance, picolinic acid can affect nitric-oxide synthase expression at the gene level in murine macrophages, indicating a molecular event connecting arginine and tryptophan metabolic pathways (Melillo, Cox, Biragyn, Sheffler, & Varesio, 1994).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5-(Dimethylamino)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

5-(Dimethylamino)picolinic acid interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

5-(Dimethylamino)picolinic acid affects the kynurenine pathway , which is a catabolic route of the amino acid tryptophan . This compound has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Result of Action

The molecular and cellular effects of 5-(Dimethylamino)picolinic acid’s action include its role as an anti-infective and immunomodulator . It has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Propiedades

IUPAC Name |

5-(dimethylamino)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)6-3-4-7(8(11)12)9-5-6/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSSIWMPYJUUFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30766-15-5 |

Source

|

| Record name | 5-(dimethylamino)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698051.png)

![methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2698060.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2698061.png)

![N-[(8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide](/img/structure/B2698065.png)

![2-[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2698066.png)

![N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2698067.png)

![N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2698070.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2698071.png)